molecular formula C10H16Br2Cl2O4 B12691156 2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] CAS No. 84852-50-6

2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]

Cat. No.: B12691156
CAS No.: 84852-50-6
M. Wt: 430.94 g/mol
InChI Key: LLZFJDOCPOIVBL-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] is a complex organic compound with the molecular formula C10H16Br2Cl2O4 and a molecular weight of 430.94 g/mol. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] typically involves the bromination of butene derivatives followed by chlorination and hydroxylation steps. One common method involves the reaction of 1,3-butadiene with bromine in a solvent like carbon tetrachloride at low temperatures to form 2,3-dibromobutene . This intermediate is then reacted with epichlorohydrin under controlled conditions to yield the final product .

Chemical Reactions Analysis

2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.

    Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving halogenated compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: It is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds to 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] include:

    2,3-Dibromo-2-butene-1,4-diol: This compound shares the dibromo and butene structure but lacks the chloropropanol groups.

    1,4-Dibromo-2-butene: This compound is similar in structure but does not contain the hydroxyl and chloropropanol groups.

    2,3-Dibromo-2-butene-1,4-diol: Another similar compound used in organic synthesis and as a corrosion inhibitor.

These compounds differ in their functional groups, which influence their reactivity and applications. The presence of both bromine and chlorine atoms in 2,2’-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL] makes it unique and versatile for various chemical transformations and applications.

Properties

CAS No.

84852-50-6

Molecular Formula

C10H16Br2Cl2O4

Molecular Weight

430.94 g/mol

IUPAC Name

3-chloro-2-[(E)-2,3-dibromo-4-(1-chloro-3-hydroxypropan-2-yl)oxybut-2-enoxy]propan-1-ol

InChI

InChI=1S/C10H16Br2Cl2O4/c11-9(5-17-7(1-13)3-15)10(12)6-18-8(2-14)4-16/h7-8,15-16H,1-6H2/b10-9+

InChI Key

LLZFJDOCPOIVBL-MDZDMXLPSA-N

Isomeric SMILES

C(C(CCl)OC/C(=C(/COC(CO)CCl)\Br)/Br)O

Canonical SMILES

C(C(CCl)OCC(=C(COC(CO)CCl)Br)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.